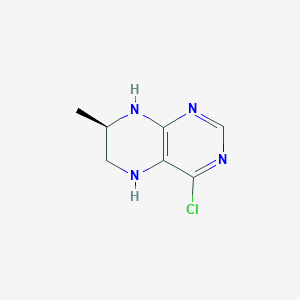

(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

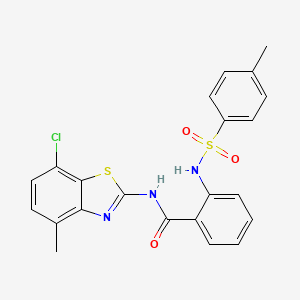

“(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine” is a chemical compound with the CAS Number: 2567489-83-0 . It has a molecular weight of 184.63 . The IUPAC name for this compound is ®-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine .

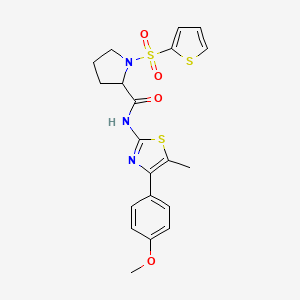

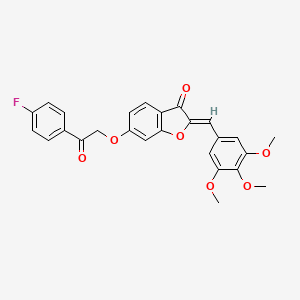

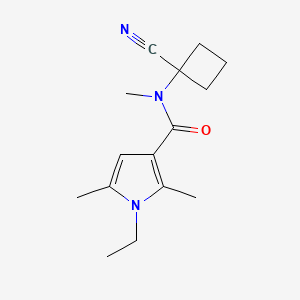

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .Mechanism of Action

The mechanism of action of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine involves its role as a cofactor for tyrosine hydroxylase. This enzyme converts tyrosine into L-DOPA, which is then further metabolized into dopamine. The addition of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine enhances the activity of tyrosine hydroxylase, leading to an increase in dopamine synthesis. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease, Alzheimer's disease, and schizophrenia.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine are mainly related to its role as a cofactor for tyrosine hydroxylase. It has been shown to increase the activity of this enzyme, leading to an increase in dopamine synthesis. This increase in dopamine levels has been associated with improvements in motor function, cognitive function, and mood in patients with Parkinson's disease, Alzheimer's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine is its ability to enhance the activity of tyrosine hydroxylase, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of this compound is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine. One of the areas of focus is the development of new drugs that can target the dopamine system for the treatment of neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, the biochemical and physiological effects of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine need to be studied in more detail to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of (7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine involves the reaction of 4-chloro-2,6-diaminopyrimidine with 2,3,5,6-tetramethylpyrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the desired compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

(7R)-(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridineethyl-5,6,7,8-tetrahydropteridine has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found that this compound can act as a cofactor for tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, which is a neurotransmitter that plays a crucial role in these disorders.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLMBRKITFPTQL-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(N1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC2=C(N1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)

![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)

![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)